molecular formula C26H21N3O2S B2934424 (E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile CAS No. 1021251-78-4

(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile

Cat. No.: B2934424
CAS No.: 1021251-78-4
M. Wt: 439.53
InChI Key: WGOXWXXOIQVDOK-LTGZKZEYSA-N
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Description

(E)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile is a complex organic compound characterized by its unique structural components, including a biphenyl group, a thiazole ring, and a dimethoxyphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a biphenyl-substituted thioamide with α-haloketones under basic conditions.

    Acryloylation: The thiazole intermediate is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the dimethoxyphenyl group.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.

    Substitution: The biphenyl and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted thiazole or biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.

Biology

Biologically, it may serve as a probe or ligand in biochemical assays, helping to elucidate the function of specific proteins or enzymes.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

Industry

Industrially, it might be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which (E)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile exerts its effects depends on its specific application. For instance, in a biological context, it may interact with proteins or enzymes, altering their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile
  • (E)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylamide
  • (E)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylic acid

Uniqueness

The uniqueness of (E)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer unique advantages in terms of stability, reactivity, or specificity for certain applications.

This detailed overview provides a comprehensive understanding of (E)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2S/c1-30-24-13-12-22(14-25(24)31-2)28-16-21(15-27)26-29-23(17-32-26)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-14,16-17,28H,1-2H3/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOXWXXOIQVDOK-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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